molecular formula C7H8N4O B271436 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one

3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one

Cat. No. B271436
M. Wt: 164.16 g/mol
InChI Key: TUYQOTGHEYCKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one (AMDP) is a heterocyclic compound that has gained attention due to its potential applications in scientific research. AMDP is a pyrazolopyridine derivative that has shown promise in the development of new drugs for various diseases.

Scientific Research Applications

3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one is not fully understood, but it is believed to act on various molecular targets in the body. 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. It also has an effect on the central nervous system, which may be related to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and tumor growth in animal models. 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has also been shown to have an effect on the central nervous system, improving cognitive function and reducing symptoms of neurological disorders.

Advantages and Limitations for Lab Experiments

3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it accessible for researchers. However, 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has limitations in terms of its solubility and bioavailability, which can affect its effectiveness in vivo.

Future Directions

There are several future directions for 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one research. One area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action and potential therapeutic effects of 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one in these conditions. Additionally, 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one may have applications in the development of new anti-inflammatory and anti-tumor drugs. Further research is needed to optimize the synthesis method and improve the solubility and bioavailability of 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one for use in vivo.

Synthesis Methods

3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one can be synthesized through a multi-step process involving the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl acetoacetate and ammonium acetate. The resulting product is then cyclized with hydrazine hydrate to form 3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one. The synthesis method has been optimized to increase the yield and purity of the final product.

properties

Product Name

3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one

InChI

InChI=1S/C7H8N4O/c1-3-2-4-5(7(12)9-3)6(8)11-10-4/h2,10-11H,8H2,1H3

InChI Key

TUYQOTGHEYCKAL-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=O)C2=C(NNC2=C1)N

SMILES

CC1=NC(=O)C2=C(NNC2=C1)N

Canonical SMILES

CC1=NC(=O)C2=C(NNC2=C1)N

Origin of Product

United States

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